
(4-Chlorophenyl)carbamic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)carbamic fluoride, also known as 4-CPF, is an organofluorine compound used in scientific research and laboratory experiments. It is a fluorinated carbamate that has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Applications De Recherche Scientifique
(4-Chlorophenyl)carbamic fluoride has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research. It has been used as a ligand in protein-protein interactions, as a probe for studying enzymatic reactions, and as a tool for studying the structure and function of proteins. This compound has also been used in the development of new drugs and as a potential therapeutic agent for a variety of diseases.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)carbamic fluoride is not yet fully understood, however, it is believed to act as a competitive inhibitor of enzymes. It has been found to bind to enzymes and inhibit their activity, which can lead to the inhibition of various biochemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, hormones, and other molecules. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chlorophenyl)carbamic fluoride has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and has low environmental impact. However, it is also relatively expensive and can be difficult to synthesize.
Orientations Futures
There are a number of potential future directions for the use of (4-Chlorophenyl)carbamic fluoride. It could be used in the development of new drugs, as a potential therapeutic agent for a variety of diseases, or as a probe for studying protein-protein interactions. It could also be used in the development of new analytical techniques for the study of enzymes and their interactions with other molecules. Additionally, this compound could be used as a tool for studying the structure and function of proteins. Finally, this compound could be used to develop new methods for the synthesis of fluorinated compounds.
Méthodes De Synthèse
The synthesis of (4-Chlorophenyl)carbamic fluoride is a two-step process involving the reaction of 4-chlorophenol with sodium fluoride and the subsequent reaction of the resulting product with a carbamate ester. The reaction of 4-chlorophenol with sodium fluoride produces 4-chlorophenyl fluoride, which is then reacted with a carbamate ester to form this compound. The overall reaction is shown in the following equation:
4-Chlorophenol + NaF + Carbamate Ester → this compound
Propriétés
IUPAC Name |
N-(4-chlorophenyl)carbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHARKYRGLGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

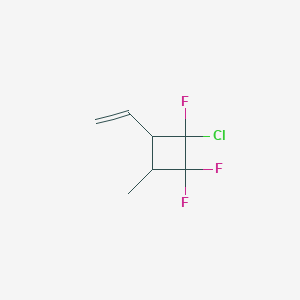
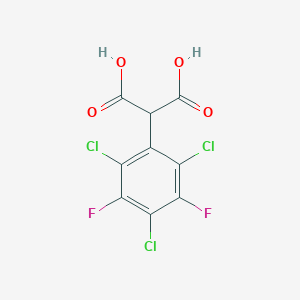
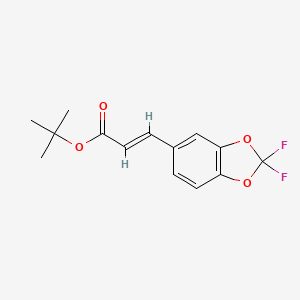
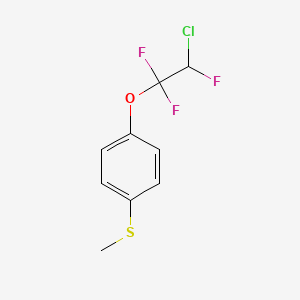

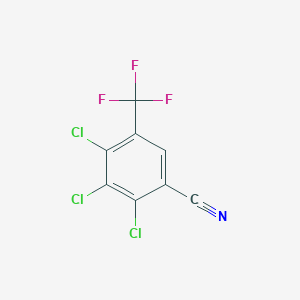
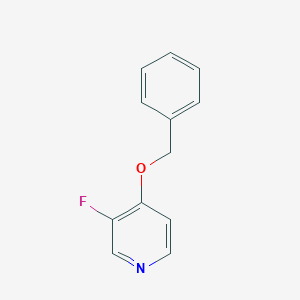

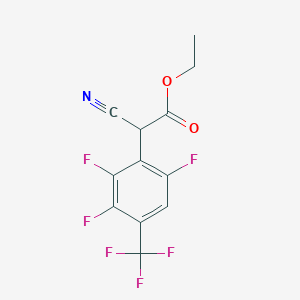

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)


